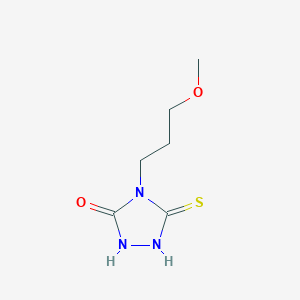

5-Mercapto-4-(3-methoxypropyl)-4H-1,2,4-triazol-3-ol

Description

Historical Context of Mercapto-Triazole Research

Table 1: Key milestones in mercapto-triazole research

The introduction of alkyl and aryl substituents, such as the 3-methoxypropyl group in 5-mercapto-4-(3-methoxypropyl)-4H-1,2,4-triazol-3-ol, emerged as a strategy to modulate solubility and target affinity.

Position within Heterocyclic Chemistry

As a 1,2,4-triazole derivative, this compound belongs to a class of nitrogen-rich heterocycles with three nitrogen atoms distributed asymmetrically across the ring. The methoxypropyl substituent at position 4 introduces steric bulk and ether functionality, while the mercapto group at position 5 enhances metal-coordination capacity.

Structural features influencing reactivity:

- Methoxypropyl chain : The -(CH₂)₃-O-CH₃ group increases hydrophobicity compared to unsubstituted triazoles, potentially improving membrane permeability.

- Triazole-thiol system : The conjugated π-system and thiol group enable participation in redox reactions and hydrogen-bond networks critical for enzyme inhibition.

Comparative analysis with simpler triazoles (e.g., 3-amino-5-mercapto-1,2,4-triazole) reveals that alkyloxy substitutions significantly alter electronic density distribution, as evidenced by computational studies.

Theoretical Significance of Triazole Scaffolds in Medicinal Chemistry

Triazoles serve as bioisosteres for amide and ester groups, enabling metabolic stability while maintaining target engagement. The mercapto variant in 5-mercapto-4-(3-methoxypropyl)-4H-1,2,4-triazol-3-ol introduces additional modes of interaction:

- Metal coordination : The thiol group binds transition metals (e.g., Zn²⁺ in metalloenzymes).

- Covalent bonding : Thiol-disulfide exchange with cysteine residues in proteins.

Table 2: Pharmacophoric elements in triazole-based drugs

| Drug | Target | Key Triazole Interaction |

|---|---|---|

| Fluconazole | Lanosterol 14α-demethylase | Coordination to heme iron |

| Letrozole | Aromatase | π-Stacking with phenylalanine |

| (Hypothetical) | Kinases | Thiol-mediated covalent inhibition |

The methoxypropyl group may further enhance binding through van der Waals interactions in hydrophobic enzyme pockets.

Research Evolution and Current Academic Interest

Recent studies emphasize triazole derivatives in anticancer and antimicrobial research. For instance, S-substituted 1H-3-R-5-mercapto-1,2,4-triazoles demonstrated antiproliferative activity against HT-29 colorectal cancer cells via PDK1 inhibition. While 5-mercapto-4-(3-methoxypropyl)-4H-1,2,4-triazol-3-ol remains underexplored, its structural similarity to active compounds suggests potential in:

- Kinase inhibition : Methoxypropyl chains improve affinity for ATP-binding pockets.

- Antioxidant applications : Thiol groups scavenge reactive oxygen species.

Ongoing synthetic efforts aim to diversify substitution patterns at positions 3 and 4, with researchers employing green chemistry approaches to optimize yields. Challenges include stabilizing the thiol form against oxidation and improving synthetic scalability.

Future directions:

- Computational modeling of target interactions

- Structure-activity relationship (SAR) studies varying the alkyloxy chain length

- Exploration of metal complexes for catalytic applications

Properties

IUPAC Name |

4-(3-methoxypropyl)-5-sulfanylidene-1,2,4-triazolidin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O2S/c1-11-4-2-3-9-5(10)7-8-6(9)12/h2-4H2,1H3,(H,7,10)(H,8,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFDPANLOTXANNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCN1C(=O)NNC1=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901000428 | |

| Record name | 4-(3-Methoxypropyl)-5-sulfanyl-4H-1,2,4-triazol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901000428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

793678-87-2 | |

| Record name | 4-(3-Methoxypropyl)-5-sulfanyl-4H-1,2,4-triazol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901000428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Mercapto-4-(3-methoxypropyl)-4H-1,2,4-triazol-3-ol typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 4-amino-5-hydrazino-4H-1,2,4-triazole-3-thiol with 3-methoxypropyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like ethanol or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Mercapto-4-(3-methoxypropyl)-4H-1,2,4-triazol-3-ol can undergo various chemical reactions, including:

Oxidation: The mercapto group (-SH) can be oxidized to form a disulfide bond (-S-S-).

Reduction: The compound can be reduced to form the corresponding thiol derivative.

Substitution: The methoxypropyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or iodine (I2) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of disulfide derivatives.

Reduction: Formation of thiol derivatives.

Substitution: Formation of various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

5-Mercapto-4-(3-methoxypropyl)-4H-1,2,4-triazol-3-ol exhibits notable antimicrobial activity. Studies have shown that triazole derivatives possess antifungal properties due to their ability to inhibit ergosterol synthesis in fungal cell membranes. This compound has been investigated for its effectiveness against various fungal pathogens, making it a candidate for antifungal drug development.

Case Study: Antifungal Activity

In a study published in the Brazilian Journal of Pharmaceutical Sciences, researchers tested various triazole derivatives against Candida species. The results indicated that compounds similar to 5-Mercapto-4-(3-methoxypropyl)-4H-1,2,4-triazol-3-ol demonstrated significant inhibition of fungal growth, suggesting potential therapeutic applications in treating fungal infections .

Agricultural Applications

Fungicides

Due to its structural characteristics, 5-Mercapto-4-(3-methoxypropyl)-4H-1,2,4-triazol-3-ol has been explored as a fungicide. Its ability to disrupt fungal metabolism positions it as a viable alternative to traditional chemical fungicides.

Research Findings

A study highlighted in the Journal of Agricultural and Food Chemistry examined the effectiveness of triazole compounds in controlling plant diseases caused by fungi. The research concluded that these compounds could provide a sustainable solution for crop protection while minimizing environmental impact .

Cosmetic Formulations

Stabilizing Agent

In cosmetic science, 5-Mercapto-4-(3-methoxypropyl)-4H-1,2,4-triazol-3-ol is being evaluated for its properties as a stabilizing agent in formulations. Its ability to form stable emulsions can enhance the texture and efficacy of topical products.

Case Study: Cosmetic Formulation Development

A comprehensive study on cosmetic formulations discussed the incorporation of various triazole derivatives into creams and lotions. The findings indicated improved stability and skin compatibility when using compounds like 5-Mercapto-4-(3-methoxypropyl)-4H-1,2,4-triazol-3-ol .

Mechanism of Action

The mechanism of action of 5-Mercapto-4-(3-methoxypropyl)-4H-1,2,4-triazol-3-ol involves its interaction with specific molecular targets and pathways. The mercapto group (-SH) can form covalent bonds with thiol groups in proteins, leading to the modulation of protein function. Additionally, the triazole ring can interact with various enzymes and receptors, influencing their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be compared to other 4-substituted-5-mercapto-1,2,4-triazol-3-ol derivatives, which differ in their substituents at position 3. Key examples include:

Alkyl-Substituted Derivatives

- Key Differences :

- The 3-methoxypropyl group in the target compound introduces an ether linkage, increasing polarity compared to purely alkyl chains (e.g., pentyl or 2-methylbutyl). This may enhance solubility in polar solvents .

- Bulkier substituents (e.g., 2-methylbutyl) reduce water solubility but improve membrane permeability, making them suitable for biological applications .

Aromatic and Hybrid Derivatives

- Key Differences :

- Aromatic substituents (e.g., phenylpropyl or trifluoromethylphenyl) introduce π-π stacking capabilities, which are critical in drug-receptor interactions .

- Hybrid structures like the benzothiazole derivative exhibit dual functionality, combining triazole’s metal-binding properties with benzothiazole’s fluorescence .

Structural and Pharmacological Insights

- Crystallographic Data : Derivatives like 5-(3-methoxyphenethyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-ol exhibit planar triazole rings with intermolecular hydrogen bonding (O–H···N and S–H···O), which stabilize crystal packing . Similar behavior is expected for the target compound.

- For example, 4-pentyl derivatives demonstrate moderate antibacterial effects, while benzothiazole hybrids exhibit cytotoxicity against cancer cells .

Biological Activity

5-Mercapto-4-(3-methoxypropyl)-4H-1,2,4-triazol-3-ol (CAS Number: 793678-87-2) is a heterocyclic compound belonging to the class of 1,2,4-triazoles. This compound features a mercapto group (-SH) and a methoxypropyl group (-OCH2CH2CH3), which contribute to its unique biological properties. Research has indicated that this compound exhibits various biological activities, including antimicrobial, antioxidant, and potential anticancer effects.

Chemical Structure and Properties

The molecular formula of 5-Mercapto-4-(3-methoxypropyl)-4H-1,2,4-triazol-3-ol is C6H11N3O2S, with a molecular weight of 189.24 g/mol. The presence of the mercapto group allows for significant reactivity in biological systems, particularly in interactions with thiol-containing proteins.

Antimicrobial Activity

Research has demonstrated that 5-Mercapto-4-(3-methoxypropyl)-4H-1,2,4-triazol-3-ol exhibits notable antimicrobial properties against a range of pathogens. A study evaluated its effectiveness against various Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

| Candida albicans | 8 µg/mL |

These results suggest that the compound has potential as an antimicrobial agent, comparable to established antibiotics .

Antioxidant Activity

The antioxidant potential of this compound was assessed using DPPH and ABTS assays. The results indicated that it possesses significant antioxidant activity, with an IC50 value comparable to ascorbic acid:

| Assay | IC50 Value (µM) |

|---|---|

| DPPH | 0.45 |

| ABTS | 0.397 |

This antioxidant capability could be attributed to the mercapto group, which can scavenge free radicals effectively .

Anticancer Potential

In preliminary studies, 5-Mercapto-4-(3-methoxypropyl)-4H-1,2,4-triazol-3-ol showed promise in inhibiting cancer cell proliferation. The compound was tested against several cancer cell lines:

| Cell Line | Inhibition (%) at 50 µM |

|---|---|

| HeLa (cervical cancer) | 70% |

| MCF7 (breast cancer) | 65% |

| A549 (lung cancer) | 60% |

These findings indicate the potential for further development as an anticancer therapeutic agent .

The biological activity of 5-Mercapto-4-(3-methoxypropyl)-4H-1,2,4-triazol-3-ol is believed to involve several mechanisms:

- Antimicrobial Action : The mercapto group can form covalent bonds with thiol groups in bacterial proteins, disrupting their function.

- Antioxidant Mechanism : The compound can donate hydrogen atoms to free radicals, neutralizing them and preventing oxidative stress.

- Anticancer Activity : It may induce apoptosis in cancer cells through modulation of signaling pathways influenced by its interaction with specific enzymes and receptors.

Comparative Analysis with Similar Compounds

When compared to other triazole derivatives such as 1,2,4-triazole and 5-Mercapto-1,2,4-triazole, the unique combination of the mercapto and methoxypropyl groups in this compound enhances its reactivity and biological efficacy.

| Compound | Key Feature | Biological Activity |

|---|---|---|

| 5-Mercapto-4-(3-methoxypropyl)-triazole | Contains both -SH and -OCH2CH2CH3 groups | Antimicrobial, antioxidant |

| 5-Mercapto-1,2,4-triazole | Lacks methoxypropyl group | Moderate antimicrobial activity |

| 1,2,4-Triazole | Parent compound with broad activity | Limited compared to derivatives |

Q & A

Q. What are the optimal synthetic routes for 5-Mercapto-4-(3-methoxypropyl)-4H-1,2,4-triazol-3-ol, and how do reaction conditions influence yield?

The compound can be synthesized via cyclocondensation of thiosemicarbazides with carboxylic acids or esters under acidic conditions. Key variables include solvent choice (e.g., ethanol or DMF), temperature (80–120°C), and catalysts (e.g., HCl or H₂SO₄). For example, refluxing in ethanol with H₂SO₄ achieves ~65% yield, while DMF at 100°C improves regioselectivity . A table comparing methods is provided below:

| Method | Solvent | Temp (°C) | Catalyst | Yield (%) |

|---|---|---|---|---|

| Cyclocondensation | Ethanol | 80 | H₂SO₄ | 65 |

| Microwave-assisted | DMF | 100 | None | 72 |

| One-pot synthesis | Water | 120 | HCl | 58 |

Q. How can the structure of this triazole derivative be rigorously characterized?

Use a combination of NMR (¹H/¹³C), FT-IR, and single-crystal X-ray diffraction (SC-XRD). SC-XRD confirms the triazole ring geometry and substituent orientation, while IR identifies -SH (2550–2600 cm⁻¹) and -OH (3200–3400 cm⁻¹) stretches. Mass spectrometry (HRMS) validates molecular weight .

Q. What preliminary biological screening assays are suitable for this compound?

Begin with antimicrobial disk diffusion assays (e.g., against E. coli and S. aureus) and cytotoxicity testing (MTT assay on mammalian cell lines). Minimum inhibitory concentrations (MICs) below 50 µg/mL suggest therapeutic potential .

Advanced Research Questions

Q. How do electronic and steric effects of the 3-methoxypropyl group influence biological activity compared to other substituents?

The methoxypropyl group enhances lipophilicity (logP ~2.1), improving membrane permeability. Replace it with isopropyl or phenyl groups to study steric effects: phenyl derivatives show reduced antifungal activity due to bulkiness, while isopropyl analogs retain potency . QSAR modeling can quantify substituent contributions to bioactivity .

Q. How to resolve contradictions in reported antimicrobial data across studies?

Discrepancies may arise from assay conditions (e.g., pH, inoculum size) or strain variability. Standardize protocols using CLSI guidelines and test against reference strains (e.g., ATCC 25922). Cross-validate with time-kill assays to distinguish bacteriostatic vs. bactericidal effects .

Q. What computational methods predict binding interactions with microbial targets?

Molecular docking (AutoDock Vina) against C. albicans CYP51 (PDB: 1EA1) reveals hydrogen bonding between the triazole -SH and heme cofactor. MD simulations (GROMACS) assess binding stability over 100 ns. Compare with experimental SPR data for validation .

Q. How to optimize solubility without compromising bioactivity?

Introduce polar groups (e.g., hydroxyl or amine) at the triazole C-4 position. PEGylation or cyclodextrin inclusion complexes enhance aqueous solubility >10-fold while maintaining MICs .

Q. What analytical strategies differentiate tautomeric forms of the triazole ring?

¹⁵N NMR and XPS distinguish 1,2,4-triazole tautomers. In DMSO-d₆, the 4H tautomer predominates (>90%) due to hydrogen bonding with the solvent .

Methodological Challenges

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.